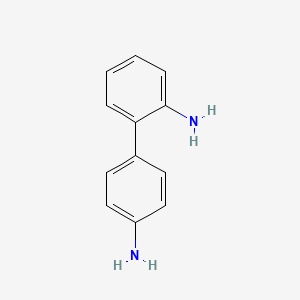

2,4'-Biphenyldiamine

Description

Historical Trajectory and Evolution of Research on Biphenyldiamine (B8625781) Scaffolds

The scientific journey of biphenyldiamine scaffolds is intrinsically linked to the development of synthetic dyes in the 19th century. The discovery and commercialization of benzidine (B372746) (4,4'-biphenyldiamine) as a key intermediate for azo dyes marked the beginning of extensive research into this class of compounds. Early research predominantly focused on symmetrical isomers like 3,3'- and 4,4'-biphenyldiamine due to their relatively straightforward synthesis and their ability to form linear, well-ordered polymeric structures.

The synthesis of unsymmetrical biphenyldiamines, such as 2,4'-Biphenyldiamine, historically presented a greater challenge. Traditional methods often resulted in mixtures of isomers that were difficult to separate. A common historical route to biphenyldiamines involved the reduction of the corresponding dinitrobiphenyls. For instance, 2,4'-dinitrobiphenyl (B3371021) can be reduced to this compound using various reducing agents like tin and hydrochloric acid or through catalytic hydrogenation. orgsyn.orgresearchgate.netresearchgate.net The initial synthesis of the dinitrobiphenyl precursor itself could be achieved through methods like the Ullmann condensation of appropriate nitro-substituted halobenzenes. orgsyn.orgossila.com

The advent of modern cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of unsymmetrical biaryls. The development of palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig amination, provided highly efficient and selective methods for the construction of the C-N and C-C bonds necessary to create this compound and its derivatives with high purity. nih.gov These advancements shifted the research focus from overcoming synthetic hurdles to exploring the unique properties and applications endowed by the asymmetry of the 2,4'-isomer.

Strategic Importance of this compound as a Chemical Building Block in Advanced Synthesis

The strategic value of this compound as a chemical building block stems directly from its unsymmetrical nature. This asymmetry disrupts the packing of polymer chains, leading to materials with distinct properties compared to their symmetrical counterparts.

High-Performance Polymers: In the realm of high-performance polymers, such as polyamides and polyimides, the incorporation of this compound is a key strategy to enhance solubility and processability without significantly compromising thermal stability. researchgate.nettandfonline.comnih.govmdpi.com Symmetrical diamines often lead to highly crystalline and rigid polymers that are insoluble and have high melting points, making them difficult to process. The kinked structure of this compound introduces disorder into the polymer backbone, resulting in amorphous or semi-crystalline materials with lower melting points and improved solubility in organic solvents. researchgate.nettandfonline.com This allows for the fabrication of films, fibers, and coatings with excellent thermal and mechanical properties. For instance, polyamides derived from this compound have demonstrated good thermal stability and solubility in various organic solvents. nih.gov

| Property | Effect of Symmetrical Diamines | Effect of this compound (Unsymmetrical) |

| Polymer Chain Packing | Ordered, Crystalline | Disordered, Amorphous |

| Solubility | Generally Poor | Generally Good |

| Processability | Difficult | Improved |

| Melting Point | High | Lower |

| Thermal Stability | Excellent | Generally Good to Excellent |

Azo Dyes: Aromatic amines are fundamental precursors in the synthesis of azo dyes. wikipedia.orgnih.govnih.gov While historically, symmetrical biphenyldiamines like benzidine were widely used, concerns over their carcinogenicity led to a search for safer alternatives. Unsymmetrical biphenyldiamines, including this compound, have been explored as diazo components in the synthesis of a variety of dyes. The position of the amino groups influences the electronic properties of the resulting diazonium salt and, consequently, the color and fastness properties of the final azo dye. The use of this compound allows for the synthesis of dyes with a unique range of colors and properties that may not be achievable with symmetrical isomers. For example, azo dyes derived from 2-(4'-aminophenyl)-4-quinolinecarboxylic acid have been synthesized and shown to produce a range of colors on polypeptide fibers. researchgate.net

Overview of Key Research Domains and Emerging Paradigms in this compound Chemistry

The unique characteristics of this compound continue to drive research in several key domains, with new applications continually emerging.

Advanced Materials Science: The demand for novel materials with tailored properties for specific applications has fueled research into polymers derived from this compound. Current research focuses on fine-tuning the structure of polyamides and polyimides to achieve a desired balance of properties, such as high thermal stability, mechanical strength, low dielectric constant, and optical transparency. acs.orgacs.orgnih.govacs.orgresearchgate.net The introduction of fluorine-containing groups in conjunction with the unsymmetrical diamine is a promising strategy for developing low-dielectric materials for microelectronics.

Medicinal Chemistry and Biological Activity: Biphenyl (B1667301) derivatives are known to exhibit a range of biological activities. ijsdr.orgnih.govnih.govresearchgate.net While research on the specific biological profile of this compound is less extensive than for other biphenyl compounds, its derivatives are being investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. The unsymmetrical nature of the scaffold allows for the differential functionalization of the two aromatic rings, enabling the creation of diverse molecular structures for structure-activity relationship (SAR) studies.

Structure

3D Structure

Properties

CAS No. |

492-17-1 |

|---|---|

Molecular Formula |

C12H12N2 |

Molecular Weight |

184.24 g/mol |

IUPAC Name |

2-(4-aminophenyl)aniline |

InChI |

InChI=1S/C12H12N2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H,13-14H2 |

InChI Key |

RDMFEHLCCOQUMH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)N |

boiling_point |

363.0 °C 363 °C |

Color/Form |

NEEDLES FROM DIL ALCOHOL |

melting_point |

54.5 °C 45 °C |

Other CAS No. |

492-17-1 |

solubility |

VERY SLIGHTLY SOL IN ALCOHOL OR ETHER INSOL IN WATER |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2,4 Biphenyldiamine and Its Derivatives

Diverse Synthetic Pathways to 2,4'-Biphenyldiamine and Substituted Analogs

The synthesis of this compound and its derivatives can be achieved through several strategic approaches, primarily involving the construction of the biphenyl (B1667301) core and the subsequent or concurrent introduction of the amine functionalities.

Reduction of Nitro-Biphenyl Precursors: Mechanistic Considerations and Optimization

A common and effective method for the synthesis of this compound is the reduction of a corresponding dinitro-biphenyl precursor, namely 2,4'-dinitrobiphenyl (B3371021). This transformation is a cornerstone of aromatic amine synthesis and can be accomplished using various reducing agents and conditions.

The mechanism of nitro group reduction can proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. The choice of reducing agent and reaction conditions can influence the efficiency and selectivity of this process. Common methods include catalytic hydrogenation and chemical reduction. organic-chemistry.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst.

| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Typical Yield (%) |

| Palladium on Carbon (Pd/C) | 1-50 | 25-80 | Ethanol, Ethyl Acetate | >95 |

| Platinum(IV) Oxide (PtO₂) | 1-50 | 25-80 | Acetic Acid | >95 |

| Raney Nickel | 10-100 | 50-150 | Methanol, Ethanol | >90 |

This table presents typical conditions for the reduction of aromatic nitro compounds and is applicable to 2,4'-dinitrobiphenyl.

Optimization of catalytic hydrogenation involves balancing the reaction rate and selectivity. Factors such as catalyst loading, hydrogen pressure, temperature, and solvent choice are critical. For instance, higher pressures and temperatures can accelerate the reaction but may also lead to side reactions if not carefully controlled.

Chemical Reduction: A variety of chemical reagents can effectively reduce nitroarenes.

| Reagent | Conditions | Solvent | Typical Yield (%) |

| Iron (Fe) / HCl | Reflux | Water/Ethanol | 85-95 |

| Tin(II) Chloride (SnCl₂) / HCl | 0-100°C | Ethanol | 90-98 |

| Sodium Hydrosulfite (Na₂S₂O₄) | Room Temp - Reflux | Water/Methanol | 80-90 |

This table summarizes common chemical reduction methods for aromatic nitro compounds. organic-chemistry.orgorgsyn.org

The choice of method often depends on the substrate's functional group tolerance and the desired scale of the reaction. For example, metal-acid reductions are robust and cost-effective for large-scale synthesis.

Catalytic Amination and Coupling Reactions for Biphenyl Scaffold Construction

Modern cross-coupling reactions provide powerful tools for the direct construction of the this compound scaffold, often with high efficiency and control over substitution patterns.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an aryl halide and an aryl boronic acid is a versatile method for forming the C-C bond of the biphenyl core. To synthesize a this compound precursor, one could couple a suitably protected aminophenyl halide with an aminophenylboronic acid.

Ullmann Coupling: A classical method for biaryl synthesis, the Ullmann reaction involves the copper-mediated coupling of two aryl halides. wikipedia.org While traditionally requiring harsh conditions, modern variations with improved catalysts and ligands have expanded its utility. For instance, the coupling of o-chloronitrobenzene can yield 2,2'-dinitrobiphenyl, a precursor to 2,2'-diaminobiphenyl. wikipedia.org A similar strategy could be envisioned for unsymmetrical biphenyls.

Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction is a powerful tool for forming aryl amines from aryl halides or triflates and an amine. acsgcipr.orgjk-sci.comlibretexts.org This reaction can be employed to introduce the amino groups onto a pre-formed biphenyl scaffold or to construct the biphenylamine in a stepwise manner. For instance, a dihalobiphenyl could be sequentially aminated to introduce the two different amine functionalities. The development of various generations of phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this reaction. acsgcipr.org

| Catalyst System | Aryl Halide | Amine | Base | Solvent |

| Pd₂(dba)₃ / BINAP | Aryl Iodide | Primary Amine | NaOt-Bu | Toluene |

| Pd(OAc)₂ / XPhos | Aryl Chloride | Secondary Amine | K₃PO₄ | Dioxane |

| [Pd(NHC)] complexes | Aryl Bromide | Ammonia equivalent | Cs₂CO₃ | Toluene |

This table illustrates representative conditions for the Buchwald-Hartwig amination. libretexts.org

Derivatization Strategies for Functionalized this compound Systems

The two primary amine groups of this compound offer rich opportunities for further chemical modification, allowing for the creation of a wide array of functional molecules.

The nucleophilic nature of the amine groups in this compound allows for straightforward alkylation and acylation reactions.

Alkylation: Reaction with alkyl halides or other alkylating agents can introduce one or more alkyl groups onto the nitrogen atoms. The degree of alkylation can be controlled by stoichiometry and reaction conditions.

Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. This transformation is often used to modify the electronic properties of the molecule or to introduce reactive handles for further functionalization. Selective mono-acylation can be achieved with careful control of reaction conditions.

The biphenyl core of this compound is susceptible to electrophilic aromatic substitution, with the directing effects of the two amino groups influencing the position of substitution. The amino groups are strongly activating and ortho-, para-directing. nih.gov Therefore, electrophilic attack is expected to occur at the positions ortho and para to the amino groups. The precise regioselectivity will depend on the interplay of electronic and steric factors. nih.govchemrxiv.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids. The reaction conditions must be carefully controlled to avoid over-nitration and potential oxidation.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

The diamine nature of this compound makes it an excellent monomer for the synthesis of larger, more complex structures such as macrocycles and polymers.

Macrocyclization: By reacting this compound with a bifunctional linker under high-dilution conditions, it is possible to form macrocyclic structures. nih.gov The linker can be designed to impart specific properties to the resulting macrocycle, such as a defined cavity size or recognition sites. Common macrocyclization strategies include amide bond formation, imine condensation, and transition-metal-catalyzed cross-coupling reactions. nih.gov

Polymerization: this compound can be used as a monomer in step-growth polymerization to produce high-performance polymers like polyamides and polyimides. researchgate.netacs.orgmdpi.com

Polyamides: Reaction with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) leads to the formation of polyamides. These materials often exhibit excellent thermal stability and mechanical properties. researchgate.netcore.ac.uk

Polyimides: Condensation with tetracarboxylic dianhydrides results in the formation of polyimides, a class of polymers renowned for their exceptional thermal and chemical resistance. acs.orgmdpi.com The synthesis typically proceeds through a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide.

Selective Functionalization and Regiochemical Control in this compound Synthesis

Achieving selective functionalization to yield the specific 2,4'-isomer of biphenyldiamine (B8625781) is a formidable challenge in synthetic organic chemistry. The unsymmetrical nature of the target molecule requires precise control over the introduction of amino groups at the designated positions of the biphenyl scaffold. Modern synthetic strategies increasingly rely on regioselective cross-coupling reactions and directed C-H amination to achieve this control.

Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the construction of the biphenyl backbone and the introduction of amino functionalities. The regioselectivity in these reactions is typically dictated by the substitution pattern of the starting materials. For instance, a Suzuki-Miyaura coupling between a 2-aminophenylboronic acid derivative and a 4-haloaniline, or vice versa, can theoretically lead to the desired this compound. The choice of catalyst, ligands, and reaction conditions plays a critical role in maximizing the yield of the target isomer while minimizing the formation of undesired regioisomers.

Recent advancements in directed C-H functionalization offer a more direct approach to introducing amino groups onto a pre-existing biphenyl core. Methodologies for ortho- and meta-selective C-H amination are particularly relevant. For example, a directing group on one phenyl ring can guide the amination to the ortho position, while the inherent electronic properties of the other ring can favor substitution at the para position. While direct synthesis of this compound using this approach is still an emerging area, the principles of directed C-H activation hold significant promise for future synthetic routes.

Below is a table summarizing potential regioselective strategies for the synthesis of this compound:

| Synthetic Strategy | Key Precursors | Catalyst/Reagent | Regiocontrol Mechanism | Potential Challenges |

| Suzuki-Miyaura Coupling | 2-Haloaniline derivative and 4-Aminophenylboronic acid derivative | Palladium catalyst with appropriate ligands | Pre-defined substitution pattern of reactants | Homocoupling of boronic acids; catalyst deactivation. |

| Buchwald-Hartwig Amination | 2,4'-Dihalobiphenyl and an amine source | Palladium or Copper catalyst with specific ligands | Stepwise or selective amination based on halide reactivity | Control of mono- vs. di-amination; catalyst poisoning. |

| Directed C-H Amination | Biphenyl with a directing group on one ring | Transition metal catalyst (e.g., Pd, Rh, Ru) | Directing group-guided ortho-amination and electronically favored para-amination | Development of suitable directing groups; harsh reaction conditions. |

Green Chemistry Principles in this compound Synthetic Research

The integration of green chemistry principles into the synthesis of this compound is a critical aspect of modern chemical research, aiming to reduce the environmental footprint of chemical manufacturing. Key areas of focus include the use of environmentally benign solvents, solvent-free reaction conditions, and the optimization of reaction efficiency through concepts like atom economy.

Solvent-Free Conditions and Environmentally Benign Reagents

Traditional organic syntheses often rely on volatile and hazardous organic solvents. A significant advancement in the green synthesis of biphenyl compounds involves the use of solvent-free, or neat, reaction conditions, often facilitated by microwave irradiation. For instance, Suzuki-Miyaura coupling reactions have been successfully performed under solvent-free conditions, significantly reducing solvent waste. organic-chemistry.org

The use of greener solvents is another important strategy. Water, ionic liquids, and bio-derived solvents are being explored as alternatives to conventional organic solvents in cross-coupling reactions. eurekaselect.cominovatus.es These solvents can offer advantages in terms of safety, environmental impact, and sometimes even reaction efficiency.

Atom Economy and Reaction Efficiency Studies

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are those where most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts.

The following table provides a theoretical atom economy calculation for a hypothetical Suzuki-Miyaura synthesis of this compound.

| Reactant 1 | Reactant 2 | Base | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| 2-Bromoaniline | 4-Aminophenylboronic acid | Na₂CO₃ | This compound | NaBr, H₃BO₃, CO₂ | Calculation dependent on specific stoichiometry and reaction pathway |

Note: The actual atom economy would need to be calculated based on a balanced chemical equation for the specific reaction conditions employed.

Polymer Science and Advanced Materials Engineering Utilizing 2,4 Biphenyldiamine

2,4'-Biphenyldiamine as a Monomer in High-Performance Polymer Synthesis

Synthesis of Polyimides from this compound Precursors

Polyimides derived from aromatic diamines, including biphenyl (B1667301) diamine derivatives, are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and automotive industries. The synthesis typically involves the reaction of a diamine with an aromatic tetracarboxylic dianhydride, followed by imidization.

The 2,4'-linkage in biphenyldiamine (B8625781) introduces a degree of non-planarity and torsional freedom between the phenyl rings, distinguishing it from the more planar 4,4'-isomer. This inherent contortion can disrupt efficient chain packing, leading to increased solubility and processability of the resulting polyimides. Studies on isomeric biphenyl tetracarboxylic dianhydrides (BPDA) have shown that irregular structures, such as those found in the a-BPDA isomer (which is bent and non-coplanar), can lead to polyimides with higher glass transition temperatures (Tg) and improved flexibility compared to those derived from more symmetrical isomers researchgate.net. Similarly, the noncoplanar conformation induced by substituents at the 2,2'-positions of biphenyldiamines is known to enhance solubility by hindering crystal packing ossila.comnasa.gov. While direct studies focusing solely on the conformational impact of this compound on polyimide architecture are limited in the provided search results, it can be inferred that its nonplanar nature would similarly influence chain packing, potentially leading to less crystalline and more amorphous polymer structures, thereby affecting mechanical properties and processability.

Polyimides synthesized using biphenyl diamine structures generally exhibit excellent thermal and mechanical properties.

Thermal Stability: Polyimides derived from various biphenyl diamine precursors often demonstrate high glass transition temperatures (Tg) and thermal decomposition temperatures (Td). Reported Tg values for related polyimides can range from approximately 210°C to over 360°C, with 5% weight loss temperatures typically exceeding 450°C, often reaching above 500°C in inert atmospheres researchgate.netnih.govacs.orgacs.orgresearchgate.netacs.orgresearchgate.net.

Optical Transparency: Many polyimides synthesized from biphenyl diamines exhibit good optical transparency, with UV-Vis absorption cut-off wavelengths generally below 400 nm. Light transmission values at 550 nm can range from 34% to 90% nih.gov. Efforts to develop highly transparent and colorless polyimides often involve specific structural modifications or the use of fluorinated monomers acs.orgresearchgate.net.

Dielectric Properties: Polyimides are also valued for their dielectric properties, particularly their low dielectric constants (k) and dielectric loss (tan δ), which are crucial for microelectronic applications. Values for k can range from approximately 2.6 to 4.8, with tan δ values in the range of 0.002 to 0.03, depending on the specific chemical structure and processing acs.orgacs.orgresearchgate.net. Modifications, such as the introduction of bulky side groups, can further reduce dielectric constants acs.org.

Table 3.1: Representative Properties of Polyimides Derived from Biphenyl Diamine Structures

| Property | Typical Range / Value | Notes | Source |

| Glass Transition Temp. (Tg) | 210–360+ °C | Varies significantly with dianhydride and specific diamine structure. | researchgate.netnih.govacs.orgresearchgate.nettandfonline.com |

| 5% Weight Loss Temp. (Td) | 450–600+ °C (N₂) | High thermal stability is a hallmark. Values can vary based on atmosphere (N₂ vs. air). | researchgate.netnih.govresearchgate.nettandfonline.com |

| Tensile Strength | 84–145 MPa | Dependent on molecular weight, processing, and specific monomer combinations. | nih.govacs.orgnih.gov |

| Tensile Modulus | 1.9–3.4 GPa | Reflects the rigidity of the polymer backbone. | nih.govacs.orgnih.gov |

| Optical Transparency | 34–90% at 550 nm (UV-Vis cut-off < 400 nm) | Generally good, but color and transparency can be influenced by conjugation and specific functional groups. | nih.gov |

| Dielectric Constant (k) | 2.6–4.8 (at 1 MHz) | Lower values are desirable for electronic applications; can be reduced by structural modifications. | acs.orgacs.orgresearchgate.net |

| Dielectric Loss (tan δ) | 0.002–0.03 (at 1 kHz) | Low loss is critical for high-frequency applications. | acs.org |

Polycondensation Reactions for Novel Polyamides Incorporating this compound

Polyamides derived from aromatic diamines and dicarboxylic acids are also known for their excellent thermal stability and mechanical properties. When biphenyl units are incorporated into the polyamide backbone, these properties are often enhanced. Polyamides synthesized from biphenyl-containing monomers typically exhibit Tg values in the range of 210–261°C, with 10% weight loss temperatures exceeding 497°C in air and 620°C in nitrogen researchgate.nettandfonline.com. These polymers are often amorphous and display good solubility in polar organic solvents like NMP, DMSO, and DMF, facilitating their processing into films and fibers researchgate.nettandfonline.com. The introduction of flexible linkages or non-coplanar moieties into the polyamide backbone can further improve solubility and processability while maintaining high thermal stability researchgate.nettandfonline.com. While direct synthesis of polyamides using this compound specifically was not detailed in the provided search results, the general principles observed for other biphenyl diamine-based polyamides suggest similar favorable thermal and mechanical characteristics.

Enamine Formation and Conjugated Polymer Systems from this compound

The amine functionalities of this compound can participate in reactions to form enamines, which are key intermediates in the synthesis of conjugated polymer systems. These systems are of interest for applications in organic electronics, such as organic photovoltaics and field-effect transistors, due to their charge transport capabilities. For example, 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine has been used to form conjugated enamines that function as p-type semiconductors for hole transport layers in solar cells, exhibiting a hole mobility of 2.5 × 10⁻² cm²/Vs ossila.com. This demonstrates the potential for biphenyl diamines to be incorporated into electroactive materials. The presence of the biphenyl core in this compound provides a rigid, conjugated platform that can contribute to extended pi-electron systems in resulting polymers.

Design and Fabrication of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

This compound, with its aromatic core and amine functionalities, can also serve as a building block or linker in the construction of porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). These materials are synthesized through the self-assembly of organic linkers and metal ions or clusters. The rigid biphenyl unit can contribute to the structural integrity and porosity of the resulting frameworks.

While specific examples detailing the use of this compound as a direct linker in COFs or MOFs are not explicitly detailed in the provided search results, related biphenyl structures are employed. For instance, 4,4'-biphenyldiamine has been used in the synthesis of polyimide-based COFs (PI-COFs) exhibiting permanent porosity and thermal stability above 300°C acs.org. Similarly, 4,4'-biphenyl dicarboxylic acid is used as a linker in MOFs for supercapacitor applications, yielding materials with high specific surface areas and tunable pore sizes mdpi.com. The amine groups of this compound could potentially be utilized in imine-based COFs or other condensation-type frameworks, while the biphenyl core provides rigidity and a defined geometry for framework construction. The design of MOFs and COFs relies heavily on the geometry and connectivity of organic linkers, and the non-planar nature of the 2,4'-biphenyl unit could lead to unique framework topologies and pore structures rsc.orgrsc.org.

Compound List:

this compound

4,4'-Biphenyldiamine

2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine

2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB)

4,4'-bis(4-aminophenoxy)-2,2'-dimethylbiphenyl (BAPD)

3,3′-Dihydroxybenzidine (DHB)

4,4′-Diaminodiphenyl ether (ODA)

Pyromellitic dianhydride (PMDA)

3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA)

3,3′,4,4′-Oxydiphthalic anhydride (B1165640) (ODPA)

3,3′,4,4′-Benzophenone tetracarboxylic dianhydride (BTDA)

4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

2,3,3′,4′-Biphenyltetracarboxylic dianhydride (a-BPDA)

3,3′,4,4′-Biphenyltetracarboxylic dianhydride (s-BPDA)

4,4'-biphenyl dicarboxylic acid (BPDC)

2,2'-bipyridine-4,4'-dicarboxylic acid (H2bpdc)

Based on extensive searches of scientific literature and databases, there is a notable absence of specific research findings directly detailing the utilization of This compound as a monomer or ligand in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), nor in the development of advanced materials such as membranes, sensors, composites, or aerogels as outlined in the provided structure.

The available research predominantly focuses on the isomeric 4,4'-Biphenyldiamine and its derivatives, or other related biphenyl diamines and bipyridyl compounds, in the contexts of polymer science and advanced materials engineering. Consequently, it is not possible to generate the detailed, scientifically accurate content required for each section and subsection of the article, including data tables, specifically for This compound .

The searches did not yield specific information on:

Advanced Applications of this compound-Containing Materials

Structural Composites and Aerogels:While related biphenyldiamine derivatives (such as 2,2'-dimethylbenzidine, a 4,4' isomer) are mentioned in the context of polyimides and aerogels, direct research involving this compound in these applications was not found.

Due to the strict adherence required to the specified compound and outline, and the lack of supporting research findings for This compound in these specific areas, the requested article cannot be generated.

Coordination Chemistry and Catalytic Applications of 2,4 Biphenyldiamine Complexes

2,4'-Biphenyldiamine as a Ligand in Transition Metal Complexation

The ability of this compound to coordinate with transition metals stems from the presence of its two amine groups, which can act as Lewis bases. This property allows it to form stable chelates or bridging structures with metal centers, influencing the electronic and steric environment around the metal.

Synthesis and Characterization of Metal-2,4'-Biphenyldiamine Complexes

The synthesis of metal complexes involving this compound typically involves reacting the diamine ligand with appropriate metal salts under controlled conditions. Characterization methods commonly employed include elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm the formation and structure of the resulting complexes.

While specific literature detailing the synthesis of complexes solely with this compound is less prevalent compared to its isomers or derivatives like benzidine (B372746) (biphenyl-4,4'-diamine) scirp.org, the general principles of coordinating diamines to transition metals apply. For instance, Schiff base ligands derived from biphenyldiamines, such as those formed with benzidine and aldehydes, have been synthesized and characterized with metals like Cr(III) and Fe(II) using techniques like elemental analysis, IR, 1H NMR, and mass spectrometry scirp.org. These studies confirm the successful formation of metal-ligand complexes and provide insights into their structural integrity.

Chelation Effects and Coordination Geometries

The coordination geometry around the metal center will depend on the specific metal ion, its oxidation state, and the presence of other ligands. Transition metals like nickel(II) can form square planar or octahedral complexes with bidentate diamine ligands ontosight.ainih.gov. For example, complexes involving related biphenyldiamine (B8625781) ligands have been characterized, suggesting potential geometries dictated by the metal's d-electron configuration and ligand field stabilization energies ontosight.ainih.gov.

Role of this compound Complexes in Homogeneous Catalysis

Metal complexes featuring this compound as a ligand can serve as homogeneous catalysts in various organic transformations. The electronic properties of the ligand, modulated by the metal center, can fine-tune the catalytic activity and selectivity.

Catalytic Activity in Organic Transformations (e.g., C-C Coupling, Hydrogenation)

While direct examples of this compound complexes in specific C-C coupling or hydrogenation reactions are not extensively detailed in the provided search results, related biphenyl (B1667301) diamine structures and general catalytic principles offer insight. Biphenyl diamines, in general, can be incorporated into ligands for transition metal catalysts used in cross-coupling reactions mdpi.commdpi.comqualitas1998.net. For instance, bipyridine derivatives, which share structural similarities with biphenyl systems, are widely used in homogeneous catalysis, including Suzuki coupling reactions mdpi.com.

Ruthenium and palladium complexes are well-established catalysts for C-C coupling reactions mdpi.comqualitas1998.netwur.nleie.gr. Similarly, transition metal complexes, particularly those of Rh, Ru, and Pd, are highly effective in homogeneous hydrogenation processes nih.govdoi.orgconicet.gov.ar. The biphenyl diamine scaffold could potentially be integrated into ligands designed for these catalytic systems, influencing catalyst stability and activity. For example, related biphenyl diamine derivatives have been used in the synthesis of polymers and semiconductors, indicating their utility as structural building blocks in materials science, which often overlaps with catalyst design ossila.com.

Mechanistic Investigations of Catalytic Cycles Involving this compound Ligands

Mechanistic studies of catalytic cycles involving metal complexes typically focus on understanding the elementary steps such as oxidative addition, transmetalation, reductive elimination, and ligand dissociation/association. For C-C coupling reactions, the catalytic cycle often involves Pd(0)/Pd(II) or similar redox cycles qualitas1998.net. In hydrogenation, mechanisms generally involve H₂ activation, substrate coordination, migratory insertion, and product release, often mediated by metal hydride intermediates doi.org.

While specific mechanistic studies for this compound complexes are not explicitly found, general mechanistic pathways for transition metal-catalyzed cross-coupling and hydrogenation reactions provide a framework. The biphenyl diamine ligand's electronic and steric properties would influence these steps by altering the metal center's reactivity, coordination sphere, and stability. For example, the rigidity of the biphenyl backbone might influence the geometry of intermediates, thereby affecting reaction rates and selectivities.

Heterogeneous Catalysis and Electrocatalysis Incorporating this compound Derived Materials

Beyond homogeneous systems, materials derived from this compound can be employed in heterogeneous catalysis and electrocatalysis. This often involves immobilizing metal complexes onto solid supports or incorporating the diamine into porous frameworks.

Metal-organic frameworks (MOFs) and porous organic polymers (POPs) are increasingly utilized as heterogeneous catalysts or catalyst supports due to their high surface area and tunable structures oaepublish.com. Biphenyl diamines can serve as building blocks for such frameworks. For instance, 4,4'-biphenyldiamine has been used in the solvothermal synthesis of cobalt phthalocyanine-based covalent organic frameworks (CoPc-PI-COFs) for electrocatalytic CO₂ reduction acs.org. These materials exhibit porosity and thermal stability, making them suitable for catalytic applications.

In electrocatalysis, the design of efficient catalysts for reactions like CO₂ reduction is a significant area of research oaepublish.comacs.orgcecam.orgnih.gov. Heterogeneous electrocatalysts, where the active species are immobilized on an electrode surface, are crucial for these processes. Materials incorporating biphenyl diamine units could potentially be designed for such applications, leveraging the electronic properties of the biphenyl system and the coordinating ability of the amine groups. For example, supported transition metal complexes, including those of Rh, Ru, Pd, and Ni, have been used as heterogeneous catalysts for hydrogenation reactions, demonstrating improved activity and stability compared to their homogeneous counterparts conicet.gov.ar. This suggests that immobilizing this compound-metal complexes onto suitable supports could lead to robust heterogeneous catalysts.

Upon reviewing the available scientific literature through targeted searches, no specific research detailing the coordination chemistry and catalytic applications of This compound in the areas of supported catalysts, electrocatalytic carbon dioxide reduction (CO2RR), or photoelectrocatalytic applications was found.

The searches focused on identifying studies that directly involve the compound "this compound" in the specified catalytic contexts. While related biphenyl derivatives, such as 4,4'-biphenyldiamine and various dibromobiphenyls, have been mentioned in broader chemical contexts or in studies concerning different catalytic processes, direct experimental data or detailed research findings for this compound in the requested applications are not present in the retrieved literature.

Consequently, it is not possible to generate the detailed, scientifically accurate content required for the following sections based on the current scientific record for this specific compound:

Photoelectrocatalytic ApplicationsSearches did not yield any studies that document the application of this compound in photoelectrocatalytic processes. While photoelectrocatalytic degradation of related compounds like 4,4'-dibromobiphenyl (B48405) has been reported, no specific applications involving this compound as a catalyst or component in photoelectrocatalysis were identified.

Due to the absence of specific scientific data for this compound in these catalytic areas, no data tables or detailed research findings can be presented for these sections.

Electronic and Optoelectronic Materials Based on 2,4 Biphenyldiamine Derivatives

Semiconductor Applications and Electronic Device Integration

The unique electronic and structural properties of 2,4'-Biphenyldiamine derivatives make them promising candidates for various semiconductor applications within organic electronic devices. Their molecular design allows for tunable charge transport characteristics, which are critical for the efficient operation of devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Research in this area aims to leverage these compounds to develop next-generation flexible and low-cost electronic technologies.

P-type Semiconductor Behavior in this compound Derivatives

This compound derivatives have demonstrated significant potential as p-type organic semiconductors. This classification arises from their inherent ability to transport positive charge carriers, commonly referred to as holes. The electronic structure of these molecules, particularly the energy level of their highest occupied molecular orbital (HOMO), plays a pivotal role in facilitating hole injection and transport. A well-aligned HOMO level with the work function of the electrode material is essential for efficient charge injection into the semiconductor layer. Studies exploring biphenylamine-based structures indicate that modifications to the biphenylamine core can tune these energy levels, thereby optimizing their performance as hole-transporting materials. The delocalized π-electron system within the biphenylamine framework contributes to efficient charge delocalization and hopping between adjacent molecules, a fundamental requirement for semiconductor behavior.

Device Performance Evaluation in Experimental Architectures

The evaluation of this compound derivatives in experimental electronic devices, primarily organic field-effect transistors (OFETs), focuses on key performance metrics that dictate their suitability for practical applications. Researchers assess parameters such as charge carrier mobility, on/off current ratios, and threshold voltages.

While specific, widely published numerical performance data for a broad range of this compound derivatives in easily accessible literature is still emerging, the general trend for related amine-based organic semiconductors highlights their potential. In OFET architectures, the goal is to achieve high hole mobility (µh) for fast switching speeds and low operating voltages. The on/off current ratio (Ion/Ioff) is crucial for distinguishing between the conducting (ON) and insulating (OFF) states of the transistor, with higher ratios indicating better switching performance. Similarly, a low threshold voltage (Vth) is desirable for reducing power consumption. Experimental evaluations typically involve fabricating thin films of these derivatives via vacuum deposition or solution processing and integrating them into transistor structures with appropriate gate dielectrics and source/drain electrodes. The performance is then characterized under various electrical biases. Ongoing research continues to explore structural modifications to enhance these performance parameters for specific device requirements.

Theoretical and Computational Investigations on 2,4 Biphenyldiamine Systems

Quantum Chemical Calculations of Electronic Structure (e.g., HOMO/LUMO Energies, Oxidation Potentials)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of aromatic amines. mdpi.comyoutube.com These calculations provide fundamental parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference between which, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov

For aromatic amines, the HOMO is typically associated with the electron-rich regions, namely the phenyl rings and the nitrogen lone pairs, while the LUMO is distributed over the π-conjugated system. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater polarizability. nih.gov While specific DFT calculations for 2,4'-Biphenyldiamine are not widely reported, data from related aromatic amine structures can provide valuable insights. The electronic properties can be significantly influenced by the molecular geometry, particularly the torsional angle between the biphenyl (B1667301) rings, which affects the extent of π-conjugation.

The oxidation potential is another key electronic property that can be investigated computationally. The oxidation of aromatic amines typically involves the removal of an electron from the HOMO, leading to the formation of a radical cation. rsc.org Theoretical studies on aniline (B41778) and its derivatives suggest that the unpaired electron in the resulting radical cation is primarily located at the nitrogen atom and the carbon atom in the para position. rsc.org In the case of this compound, with two non-equivalent amino groups, computational studies could predict which amine is more susceptible to initial oxidation. The oxidation potentials of aminobiphenyl isomers are influenced by the position of the amino group, which affects the stability of the resulting radical cation. Experimental and mechanistic studies on the electrochemical oxidation of 4-aminobiphenyl (B23562) have identified various transformation products, providing a basis for what might be expected from other isomers like this compound. nih.govmdpi.com

| Property | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | Indicates the electron-donating capability of the molecule, likely localized on the amino groups and phenyl rings. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | Indicates the electron-accepting capability, distributed across the π-system. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. aimspress.com | A key indicator of chemical reactivity, polarizability, and optical properties. A smaller gap suggests higher reactivity. nih.gov |

| Oxidation Potential | The potential at which the molecule loses an electron. | Determines the ease of forming a radical cation, which is the initial step in electropolymerization and many oxidation reactions. mdpi.com |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis provide insight into the dynamic behavior and three-dimensional structure of molecules, which are crucial for understanding their physical properties and reactivity.

The conformation of biphenyl derivatives is largely defined by the torsional (dihedral) angle between the two phenyl rings. In an unsubstituted biphenyl, this angle is approximately 40-45° in the gas phase, representing a balance between conjugative stabilization (favoring planarity) and steric repulsion between ortho-hydrogens (favoring a twisted conformation). nih.gov

In this compound, the presence of an amino group at the C2 (ortho) position introduces significant steric hindrance. This steric clash forces the phenyl rings to adopt a more twisted conformation with a larger torsional angle compared to its 4,4'-isomer. This has several important consequences:

Reduced Conjugation: The increased twist angle disrupts the π-orbital overlap between the rings, reducing electronic communication across the biphenyl system.

Reactivity: The steric bulk of the ortho-amino group can hinder its accessibility for chemical reactions, potentially making the 4'-amino group more reactive in polymerization processes. The reactivity of aromatic diamines is a known factor influenced by substituents and steric effects. mdpi.comnih.gov

Polymer Structure: When used as a monomer, the inherent non-planar, kinked structure of this compound will be incorporated into the polymer backbone. This disrupts chain packing, reduces crystallinity, and often leads to amorphous polymers with enhanced solubility and lower glass transition temperatures compared to polymers made from linear, symmetric monomers like 4,4'-biphenyldiamine. researchgate.net

Conformational analysis can be performed using computational methods to map the potential energy surface as a function of the torsional angle, identifying the most stable conformers. nih.govnih.gov

| Biphenyl Monomer | Ortho-Substitution | Expected Torsional Angle | Consequence for Polymer Properties |

|---|---|---|---|

| 4,4'-Biphenyldiamine | No | Moderate (~40-50°) | Linear chains, higher tendency to pack and crystallize, often lower solubility. |

| This compound | Yes (one -NH2 group) | Large (>50°) | Kinked, non-planar chains, reduced packing, typically amorphous with better solubility. researchgate.net |

| 2,2'-Biphenyldiamine | Yes (two -NH2 groups) | Very Large | Highly twisted chains, promoting amorphous structures and high solubility. rsc.org |

The primary intermolecular interaction would be hydrogen bonding involving the amine groups. researchgate.net The -NH₂ groups can act as both hydrogen bond donors (N-H) and, to a lesser extent, acceptors (via the nitrogen lone pair). It is highly probable that N-H···N hydrogen bonds would form, linking molecules into dimers, chains, or more complex three-dimensional networks. nih.govresearchgate.net These interactions are directional and play a crucial role in determining the crystal packing. researchgate.net

In addition to hydrogen bonding, other weaker interactions are also significant:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules. The twisted nature of the biphenyl core in this compound might lead to offset or T-shaped π-stacking arrangements rather than a perfectly cofacial overlap.

C-H···π Interactions: Where a hydrogen atom on one molecule interacts with the electron cloud of a phenyl ring on a neighboring molecule.

Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal packing environment. researchgate.netmdpi.com

Mechanistic Studies of Reactions Involving this compound via Computational Approaches

Computational chemistry provides a virtual laboratory to study the step-by-step mechanisms of chemical reactions, such as polymerization or oxidation, involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the most likely reaction pathways.

For instance, in the oxidative polymerization of this compound, a likely mechanism would involve:

Initiation: Oxidation of one of the amine groups to form a radical cation. DFT calculations could determine which of the two non-equivalent amines (at the 2- or 4'-position) is more easily oxidized. rsc.org

Propagation: The coupling of two radical cations or a radical cation with a neutral monomer. Due to the multiple active sites on the aromatic rings (positions ortho and para to the amine groups), various coupling modes are possible (e.g., N-C, C-C coupling). Computational modeling can calculate the activation barriers for each potential coupling reaction, identifying the kinetically and thermodynamically favored pathways. This would help predict the regiochemistry of the resulting polymer, including the likelihood of branching.

Termination: The reaction ceases when radical species are quenched.

Similar computational approaches can be applied to study the mechanism of polycondensation reactions to form polyamides or polyimides. For example, in polyamide synthesis, DFT can model the nucleophilic attack of the amine group on a dicarboxylic acid derivative, elucidating the role of catalysts and predicting the relative reactivity of the 2- and 4'-amino groups. nih.gov

Predictive Modeling for Novel this compound-Based Materials and Their Properties

A major goal of computational materials science is to predict the properties of new materials before they are synthesized, saving time and resources. mdpi.com By using this compound as a virtual monomer, various predictive models can be employed to estimate the characteristics of the resulting polymers, such as polyamides or polyimides.

Molecular Dynamics (MD) Simulations: This is a powerful technique for predicting the bulk properties of polymers. mdpi.comsemanticscholar.org The process involves:

Building an Amorphous Cell: A representative volume of the polymer is constructed computationally by packing multiple polymer chains, derived from the this compound monomer, into a simulation box. mdpi.com

Equilibration: The system is allowed to relax computationally to reach a stable, low-energy configuration.

Property Calculation: The simulation is run under specific conditions (e.g., varying temperature or applying mechanical stress) to calculate macroscopic properties.

Properties that can be reliably predicted for polymers based on this compound include:

Glass Transition Temperature (Tg): By simulating the change in density or specific volume with temperature. mdpi.com

Mechanical Properties: Young's modulus, bulk modulus, and Poisson's ratio can be determined by simulating the material's response to applied stress. semanticscholar.orgrsc.org

Coefficient of Thermal Expansion (CTE): Calculated from the change in volume with temperature.

Solubility Parameters: To predict miscibility with solvents and other polymers.

Quantitative Structure-Property Relationship (QSPR): QSPR models use statistical methods to correlate molecular structures (represented by numerical descriptors) with experimental properties. mdpi.com For monomers like this compound, QSPR models could be developed to predict reactivity in polymerization based on its calculated electronic and structural features. youtube.com These models, once validated, can be used to rapidly screen large libraries of virtual monomers to identify candidates for synthesizing polymers with desired target properties.

Advanced Characterization and Analytical Research Methodologies in 2,4 Biphenyldiamine Chemistry

Spectroscopic Techniques for Structural Elucidation of Complex Derivatives and Polymers

Spectroscopic methods provide invaluable insights into the molecular structure, functional groups, electronic properties, and solid-state arrangements of 2,4'-Biphenyldiamine and its derivatives.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Linkage Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within molecules, including stereochemistry and the nature of chemical bonds. For this compound derivatives and polymers, NMR is vital for confirming the connectivity of aromatic rings and the positions of amine functionalities, as well as for analyzing the stereochemical outcomes of synthetic reactions irjes.comcore.ac.ukrsc.orgresearchgate.net. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each nucleus. For instance, the characteristic signals for aromatic protons and carbons, as well as the methylene (B1212753) groups in substituted biphenyldiamines, are readily identifiable sci-hub.setandfonline.com. Advanced NMR experiments, like DEPT, can further differentiate between CH, CH₂, and CH₃ groups, aiding in complete structural assignment tandfonline.comsemanticscholar.org.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing direct evidence for the presence and nature of functional groups. FT-IR spectroscopy is particularly useful for identifying characteristic stretching and bending vibrations associated with amine (-NH₂) groups, aromatic C-H bonds, and C-N bonds in this compound and its derivatives sci-hub.sesemanticscholar.orgmdpi.com. Raman spectroscopy offers similar information by detecting vibrational transitions that are Raman-active, often providing complementary data to FT-IR, especially for symmetric vibrations core.ac.ukrsc.org. These techniques are essential for confirming the successful synthesis of new derivatives and polymers by verifying the presence of expected functional groups and the absence of precursor materials.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study electronic transitions within molecules, particularly those involving π-electrons in conjugated systems. For this compound, which possesses an extended π-system across the biphenyl (B1667301) core and amine groups, UV-Vis spectroscopy reveals characteristic absorption bands. These absorptions correspond to π→π* and n→π* transitions, providing insights into the electronic structure and the extent of conjugation rsc.orggdckulgam.edu.inwisdomlib.orglibretexts.orgnih.gov. Changes in the absorption maxima (λmax) and molar absorptivity (ε) can indicate modifications in conjugation length or electronic interactions within derivatives and polymers, making it a valuable tool for understanding their optical properties libretexts.orgnih.gov.

X-ray Diffraction Studies (Single Crystal and Powder) for Solid-State Architectures and Polymer Crystallinity

X-ray Diffraction (XRD) is indispensable for determining the precise three-dimensional arrangement of atoms in crystalline solids, providing information on molecular packing, bond lengths, bond angles, and intermolecular interactions. Single-crystal XRD offers the most detailed structural information, revealing the complete molecular structure and solid-state architecture of this compound derivatives nih.govnih.govresearchgate.netniscpr.res.inmdpi.comproquest.com. Powder XRD (PXRD) is used to characterize polycrystalline materials and assess the crystallinity of polymers derived from this compound. PXRD patterns can identify different crystalline phases, monitor changes in crystal structure during processing or phase transitions, and provide information about the degree of crystallinity in polymeric materials semanticscholar.orgresearchgate.netdoi.orgresearchgate.netdiamond.ac.ukiucr.orgicdd.comamericanpharmaceuticalreview.com. These studies are crucial for understanding the relationship between molecular structure and bulk properties, such as mechanical strength and thermal stability.

Table 1: Representative X-ray Diffraction Data for Biphenyl Diamine Derivatives

| Compound Name / Derivative | Crystal System | Space Group | Unit Cell Dimensions (Å) | β (°) | Z | Reference |

| N,N,N′,N′-tetraphenyl-1,1′-biphenyl-4,4′-diamine | Monoclinic | P2₁/n | a=9.6846(2), b=14.2661(4), c=9.7946(2) | 107.0521(15) | 2 | nih.goviucr.org |

| N,N′-Diphenyl-N,N′-bis(2,4-dimethylphenyl)-(1,1′-biphenyl)-4,4′-diamine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | researchgate.net |

| Bis(salicylidene)-4,4'-biphenyldiamine | Triclinic | Not Specified | Not Specified | Not Specified | 2 | niscpr.res.in |

Note: Specific unit cell parameters for all cited compounds may not be fully detailed in the provided snippets.

Electron Spin Resonance (ESR) Spectroscopy for Radical Cation Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique used to detect and characterize species with unpaired electrons, such as free radicals and radical ions. For this compound, ESR spectroscopy can be employed to study the formation and properties of its radical cations, which can arise during oxidation processes or in electroactive materials. The analysis of ESR spectra, including g-values and hyperfine splitting patterns, provides information about the electronic structure and the distribution of the unpaired electron within the molecule irjes.comnih.govnih.govdur.ac.uk. This is particularly relevant for materials designed for electronic applications where redox activity is key.

Advanced Chromatographic and Separation Techniques for Complex Mixtures

Chromatographic techniques are essential for the separation, identification, and quantification of components within complex mixtures, including reaction products, impurities, and isomers of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for assessing the purity of synthesized compounds and for separating closely related structures nih.govnasa.gov. GC, often coupled with Mass Spectrometry (GC-MS), can provide detailed information about the molecular weight and fragmentation patterns of volatile derivatives, aiding in their identification. TLC (Thin-Layer Chromatography) is frequently used as a quick method for monitoring reaction progress and assessing the purity of synthesized materials rsc.org. These separation techniques ensure the quality and integrity of the materials used in further research and applications.

High-Performance Liquid Chromatography (HPLC) for Purity and Composition Analysis of Reaction Products

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and composition of reaction products involving this compound. Its ability to separate complex mixtures based on differential partitioning between a stationary and a mobile phase makes it invaluable for identifying and quantifying the target compound, as well as any isomeric impurities or unreacted starting materials. Studies have shown HPLC's efficacy in separating aromatic amines, including biphenyldiamine (B8625781) isomers nih.gov. For instance, methods have been developed for the analysis of related compounds like 2,2'-Dimethylbenzidine, utilizing reverse-phase HPLC with acetonitrile, water, and phosphoric acid mobile phases sielc.com. Furthermore, HPLC is routinely used to report the purity of commercially available biphenyldiamine derivatives, often achieving purities greater than 99% ossila.comsigmaaldrich.com.

Table 1: Example HPLC Purity Analysis of Related Biphenyldiamine Compounds

| Compound Name | CAS Number | Purity Specification | Analytical Method | Wavelength (nm) | Source Reference |

| Benzidine (B372746) | 92-87-5 | 96.92% | HPLC | 205 | lgcstandards.com |

| Benzidine, 95% | 92-87-5 | 100.00% | HPLC | 220 | lgcstandards.com |

| DNTPD | 199121-98-7 | >99.0% | HPLC | N/A | ossila.com |

| N,N′-Tetra(4-biphenyl)benzidine | 164724-35-0 | ≥99% | HPLC | N/A | sigmaaldrich.com |

Gas Chromatography (GC) for Volatile By-product Analysis

Gas Chromatography (GC) is employed to analyze volatile components, including by-products formed during the synthesis or degradation of this compound. GC can effectively separate and identify low molecular weight volatile compounds that may arise from incomplete reactions, side reactions, or decomposition pathways. Research has demonstrated the use of GC for separating this compound from its isomers nih.gov. Additionally, GC coupled with Mass Spectrometry (GC-MS) can be utilized to identify volatile products from the thermal degradation of polymers containing biphenyl diamine units, providing insights into decomposition mechanisms rsc.org. Analytical methods also exist for the GC analysis of other aromatic amines, often involving derivatization to enhance volatility and detectability osha.govmichigan.gov.

Thermal Analysis Techniques for Polymer Characterization (e.g., Thermogravimetric Analysis for Thermal Stability)

Thermogravimetric Analysis (TGA) is a crucial technique for assessing the thermal stability of materials, particularly polymers derived from or incorporating biphenyldiamine structures. TGA measures the change in mass of a sample as a function of temperature under a controlled atmosphere, revealing information about decomposition temperatures, thermal degradation kinetics, and the presence of volatile components openaccessjournals.comperkinelmer.com. For polymers synthesized using biphenyldiamine monomers or related structures, TGA data provides critical insights into their suitability for high-temperature applications. For example, semi-aromatic polyamides incorporating biphenyl units have shown good thermal stability, with initial degradation temperatures (Td) reported between 445–450 °C in nitrogen rsc.org. Other polymers exhibit thermal stability up to 300 °C, with main degradation occurring in the range of 395–425 °C mdpi.com. Compounds like DNTPD also demonstrate high thermal stability, with TGA indicating stability above 250 °C with minimal weight loss ossila.com.

Table 2: Representative TGA Data for Polymers and Related Compounds

| Compound/Polymer Type | Decomposition Onset Temperature (°C) | 10% Weight Loss Temperature (°C) | Atmosphere | Source Reference |

| Semi-aromatic Polyamides (Biphenyl-based) | 445-450 | N/A | Nitrogen | rsc.org |

| Polymers (e.g., Poly NIPA) | ~300 | 395-425 (main degradation) | Nitrogen | mdpi.com |

| DNTPD | >250 (0.5% weight loss) | N/A | N/A | ossila.com |

| Nylon 6,6 | ~482 | N/A | Nitrogen | perkinelmer.com |

| Polyamides derived from 4,4'-bis(4-carboxy methylene) biphenyl | 247-230 | 497-597 | Air | tandfonline.com |

Electrochemical Characterization Methods for Redox Properties and Material Behavior

Electrochemical techniques, such as Cyclic Voltammetry (CV), are instrumental in probing the redox properties and electronic behavior of this compound and materials derived from it. These methods allow researchers to study oxidation and reduction potentials, electron transfer processes, and the stability of different oxidation states. Arylamine compounds, including those with biphenyl backbones, are known for their electrochromic properties and their utility in organic electronics due to their favorable charge transport characteristics mdpi.comacs.org. Studies on related molecules, such as tetraphenyl benzidene derivatives, have detailed their electrochemical behavior, including redox couples and potential differences for successive redox events researchgate.net. For instance, the onset oxidation potentials for polymers incorporating biphenyl units can vary significantly, with values ranging from 0.49 V down to -0.59 V depending on the specific molecular structure and conjugation acs.org. The electrochemical reactions of Covalent Organic Frameworks (COFs) synthesized using 4,4'-biphenyldiamine have also been investigated, revealing multi-electron redox processes relevant to energy storage applications rsc.org.

Future Research Directions and Emerging Paradigms for 2,4 Biphenyldiamine Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems for 2,4'-Biphenyldiamine

The development of efficient, sustainable, and cost-effective synthetic routes remains a critical area for this compound. While traditional methods involving the reduction of nitro precursors or coupling reactions are established, future research will likely focus on greener catalytic systems and more atom-economical transformations.

Development of Advanced Functional Materials with Tunable Properties from this compound

This compound serves as a valuable building block for a range of functional materials, particularly in the realm of polymers and organic electronics. Future research will aim to exploit its structural rigidity and electronic characteristics to create materials with precisely tuned properties.

Table 8.2.1: Properties of Polymers Incorporating Biphenyldiamine (B8625781) Moieties

| Monomer/Derivative Used | Material Type | Key Property Enhanced | Example Property Value | Reference |

| 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine (DMBZ) | Polyimides | Hole transport layer mobility in solar cells | 2.5 × 10⁻² cm²/Vs | ossila.com |

| 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine (DMBZ) | Polyimides | Low dielectric constant/loss for telecommunications | Enhanced by methyl groups enlarging intermolecular spacing | ossila.com |

| 2,2'-bis(trifluoromethyl)-4,4' diaminobiphenyl (BTDB) | Addition Polyimides | High thermal stability for polymer matrix materials | Higher Tg than PMR-II-50 and V-CAP-75 | nasa.gov |

| 4,4'-biphenyldiamine (in COFs) | COFs | Electrical conductivity | 3.7 x 10⁻³ S m⁻¹ (CoPc-PI-COF-1) | acs.org |

| N,N'-Bis(4-aminophenyl)-N,N'-diphenyl-4,4'-Biphenyldiamine | Aromatic Polyimides | High glass transition temperature (Tg) | 293-361 °C | researchgate.net |

| N,N'-Bis(4-aminophenyl)-N,N'-diphenyl-4,4'-Biphenyldiamine | Aromatic Polyimides | High thermal stability (10% weight loss temperature) | 565-595 °C (in Nitrogen) | researchgate.net |

| Related Biphenyldiamine derivatives | Electrochromic Polymers | NIR absorbance and switching stability | P8 copolymer: 3% loss at 1400 nm after 500 cycles | acs.org |

Research is progressing into utilizing this compound derivatives in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) as hole-transporting materials researchgate.netmdpi.com. The ability to tune the electronic properties through substituent modification on the biphenyl (B1667301) core or amine groups offers pathways to optimize charge injection and transport, leading to improved device efficiency and longevity. Furthermore, its incorporation into electrochromic polymers is being explored for applications in smart windows and displays, where tunable optical properties are paramount acs.org.

Interdisciplinary Research Integrating this compound in Nanoscience and Advanced Manufacturing

The unique structural and chemical properties of this compound make it an attractive component for interdisciplinary applications, particularly in nanoscience and advanced manufacturing.

In nanoscience, biphenyldiamine units are being integrated into covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) acs.orgacs.orgrsc.orgrsc.orgscispace.com. These porous materials offer tunable pore sizes and high surface areas, making them suitable for applications in gas storage, catalysis, and sensing. For example, COFs synthesized using 4,4'-biphenyldiamine exhibit permanent porosity, thermal stability exceeding 300°C, and notable electrical conductivity acs.org. The ability to control the framework's architecture and incorporate specific functionalities through judicious selection of linkers and monomers, including biphenyldiamine derivatives, is a key area of ongoing research.

In advanced manufacturing, biphenyldiamine derivatives are finding utility as monomers for high-performance polymers. For instance, 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine (DMBZ) is used in the synthesis of polyimides, offering enhanced thermal stability and mechanical properties, and serving as a safer alternative to historically used carcinogenic diamines in aerospace composites nasa.gov. Research is also exploring their use in creating advanced aerogels and composite materials with tailored thermal and mechanical performance.

Challenges and Opportunities in Scaling Up Research-Level Syntheses and Applications

Transitioning laboratory-scale syntheses and applications of this compound and its derivatives to industrial relevance presents both challenges and opportunities. A primary challenge lies in developing scalable, cost-effective, and environmentally benign synthetic methodologies that can consistently deliver high-purity material. Optimizing reaction conditions, catalyst recovery, and purification processes will be crucial for commercial viability.

Opportunities arise from the potential to replace less desirable or hazardous starting materials with more sustainable alternatives, as seen with the use of DMBZ in polyimides . Furthermore, the increasing demand for high-performance materials in sectors like aerospace, electronics, and energy storage creates significant market opportunities for novel polymers and functional materials derived from biphenyldiamine. Research into continuous flow synthesis and process intensification could address scalability challenges, enabling the production of these advanced materials on a larger scale while maintaining quality and reducing costs.

Design Principles for Next-Generation this compound-Based Technologies

The design of next-generation technologies based on this compound will hinge on a deeper understanding of structure-property relationships and the development of rational design principles. Future efforts will focus on:

Molecular Engineering for Enhanced Electronic Coupling: Tailoring substituents on the biphenyl core and amine functionalities to optimize π-conjugation and electronic communication between molecular units. This is critical for applications in organic electronics and charge-transport materials researchgate.net.

Tunable Optical and Redox Properties: Designing derivatives with specific absorption and emission characteristics, as well as reversible redox behavior, for applications in electrochromic devices, sensors, and optoelectronic components acs.org.

Hierarchical Material Assembly: Utilizing biphenyldiamine units as building blocks for self-assembled structures, such as COFs and MOFs, to create materials with precisely controlled porosity, surface chemistry, and hierarchical organization for advanced catalytic or separation applications acs.orgacs.org.

Processability and Stability Enhancement: Incorporating flexible linkages or bulky side groups into polymer backbones derived from biphenyldiamines to improve solubility and processability without compromising thermal stability or mechanical integrity researchgate.nettandfonline.com.

Sustainability and Safety by Design: Prioritizing synthetic routes that utilize green chemistry principles and designing molecules that minimize potential environmental or health impacts, aligning with broader trends in sustainable materials development.

By addressing these research directions, the chemical community can unlock the full potential of this compound for a new generation of advanced materials and technologies.

Compound List:

this compound

[1,1'-Biphenyl]-2,4,4'-triamine

N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine)

BINAM (1,1′-Binaphthyl-2,2′-diamine)

2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine (DMBZ, m-Tolidine)

2,2'-bis(trifluoromethyl)-4,4' diaminobiphenyl (BTDB)

4,4'-biphenyldiamine

N,N'-Bis(4-aminophenyl)-N,N'-diphenyl-4,4'-Biphenyldiamine

(4-methoxyphenyl)-4,4'-biphenyldiamine

N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD)

N,N'-bis(3-methylphenyl)-N,N'-diphenyl-benzidine (TPD)

N,N'-di(1-naphthyl)-N,N'-diphenyl-4,4'-biphenyldiamine (NAD)

1,3,5-tris(N-phenylbenzimidizol-2-yl)benzene (TPBI)

4,4'-Diamino-2,2'-dimethylbiphenyl

4,4'-biphenyldiamine

N,N,N',N'-Tetra(4-biphenylyl)-4,4'-biphenyldiamine (BPBPA)

4,4'-Diamino-2,2'-dibromobiphenyl

2,2'-Dinitrobiphenyl

Q & A

Basic: What are the recommended methods for synthesizing 2,4'-Biphenyldiamine and validating its purity?

Methodological Answer:

this compound can be synthesized via enzymatic catalysis, such as laccase-mediated coupling of aromatic amines. For example, p-chloroaniline undergoes oxidative dimerization catalyzed by laccase under mild aqueous conditions (pH 4–5, 30–40°C) to form biphenyldiamine derivatives . Post-synthesis, purity validation requires nuclear magnetic resonance (NMR) spectroscopy. The 13C-NMR spectrum of 4,4’-Biphenyldiamine, for instance, shows distinct signals at 146.06 ppm (C4/C4'), 127.38 ppm (C2/C6 and C2'/C6'), and 115.55 ppm (C3/C5 and C3'/C5'), confirming structural integrity . High-performance liquid chromatography (HPLC) with UV detection is recommended for quantitative purity assessment.

Basic: How can researchers evaluate the biological activity of this compound derivatives?

Methodological Answer:

Antifungal activity can be assessed using mycelial growth inhibition assays in solid media. For example, IC50 values against Botrytis cinerea are determined by measuring radial growth inhibition at varying compound concentrations (e.g., 0–200 µg/mL) . Antioxidant capacity is quantified via the ORAC-PGR (oxygen radical absorbance capacity–pyrogallol red) method, comparing the compound’s radical scavenging ability to standards like Trolox. Note that structural features (e.g., para-substituted phenyl groups) enhance radical stability but may not always correlate with antifungal efficacy .

Advanced: How does the spatial arrangement of substituents on this compound influence its catalytic and material properties?

Methodological Answer:

Substituent positioning (ortho, meta, para) dictates electronic and steric effects. For example:

- Catalytic Activity : Non-coplanar biphenyldiamines (e.g., 3,3’-disubstituted derivatives) disrupt π-π stacking in polymer matrices, enhancing thermal stability in polyimides for aerospace applications .

- Material Performance : 6,6'-Dihydroxy-2,2'-biphenyldiamine-derived polymers form ultrathin microporous membranes (<50 nm) with high solvent flux (>20 L·m⁻²·h⁻¹·bar⁻¹) and precise molecular sieving (e.g., separating dyes with <1 nm size differences). This is achieved via interfacial polymerization with trimesoyl chloride .

Experimental validation involves X-ray diffraction (XRD) for crystallinity analysis and Brunauer-Emmett-Teller (BET) surface area measurements for porosity assessment.

Advanced: How can researchers resolve contradictions in reported bioactivity or material performance data for this compound derivatives?

Methodological Answer:

Contradictions often arise from divergent experimental conditions or structural variations. A systematic approach includes:

Reproducibility Checks : Replicate studies under standardized conditions (e.g., solvent polarity, temperature). For instance, laccase activity varies with oxygen availability, impacting dimerization efficiency .

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. Antioxidant capacity in 4,4’-Biphenyldiamine (ORAC-PGR = 1.2×Trolox) exceeds p-chloroaniline due to para-linked phenyl stabilization of radicals, yet antifungal IC50 values (~50 µg/mL) remain similar due to unchanged pharmacophores .

Statistical Validation : Apply reliability metrics like Cohen’s κ for inter-study consistency or machine learning models to identify confounding variables (e.g., impurities, assay sensitivity) .

Advanced: What methodologies are used to study charge transport in this compound-doped organic semiconductors?

Methodological Answer:

Doping biphenyldiamines (e.g., tetra-p-tolyl-4,4’-biphenyldiamine) into polymer matrices (e.g., polycarbonate) alters conductivity through two regimes:

- Low Doping (<10 wt%) : Conductivity increases linearly (σ ~10⁻⁶ S/cm) with an activation energy of ~0.2 eV, attributed to localized hopping transport .

- High Doping (>20 wt%) : Conductivity superlinearly rises (σ ~10⁻⁴ S/cm) with reduced activation energy (~0.12 eV), indicating delocalized transport due to dopant-induced disorder broadening the density of states.

Characterization involves temperature-dependent conductivity measurements (Arrhenius plots) and ultraviolet photoelectron spectroscopy (UPS) to map energy-level shifts.